molecular formula C20H17ClF6N2O4 B2915365 N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-42-5

N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2915365
CAS No.: 338404-42-5
M. Wt: 498.81
InChI Key: NFLFKGBCQFYOHL-UHFFFAOYSA-N
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Description

The compound “N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide” is a type of benzamide derivative. Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature . The reaction can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

Reactions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Antiarrhythmic Applications

Research has shown that benzamides characterized by trifluoroethoxy ring substituents exhibit oral antiarrhythmic activity. For instance, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide have been evaluated and found active as antiarrhythmics. This research led to the clinical trial selection of flecainide acetate, a compound within this group, highlighting the potential of such compounds in developing new antiarrhythmic agents (Banitt et al., 1977).

Material Science and Engineering

Compounds with the trifluoroethoxybenzamide structure have been utilized in the synthesis of new polyamides with impressive properties. These polyamides are organo-soluble, exhibit high thermal stability, and are capable of forming clear, flexible films with good mechanical strength, making them suitable for advanced technological applications (Bera et al., 2012).

Antitumor Activity

The structure also plays a role in the synthesis of compounds with anti-tumor activity. For example, a specific compound synthesized for targeting DNA exclusively at adenines in the minor groove has shown a high degree of DNA interstrand cross-linking ability, indicating its potential in cancer therapy (Prakash et al., 1991).

Epoxy Resin Development

In the field of polymers and coatings, the epoxy resin-based polyamides, derived from similar compounds, have been studied as curing agents, showing potential for use in high-performance coatings with excellent mechanical and chemical resistance properties (Baraiya et al., 1997).

Melanoma Cytotoxicity

Additionally, benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for targeted drug delivery in melanoma cells, showing higher toxicity against melanoma and other cancer cells compared to the parent chlorambucil itself, indicating a promising approach for melanoma therapy (Wolf et al., 2004).

Future Directions

The future directions in the field of benzamides could involve the development of new synthetic methods and the exploration of their potential applications in various industries .

Biochemical Analysis

Biochemical Properties

The compound N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is known to interact with various enzymes and proteins . This can influence the function of these biomolecules and potentially alter biochemical reactions .

Cellular Effects

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide has been shown to have effects on various types of cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is complex and involves several steps . It is believed to bind to certain biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido}ethyl)-4-chlorobenzamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF6N2O4/c21-13-3-1-12(2-4-13)17(30)28-7-8-29-18(31)15-9-14(32-10-19(22,23)24)5-6-16(15)33-11-20(25,26)27/h1-6,9H,7-8,10-11H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLFKGBCQFYOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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